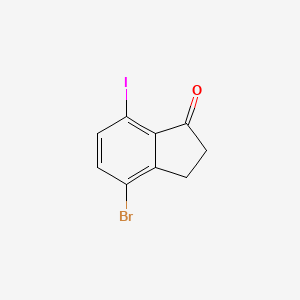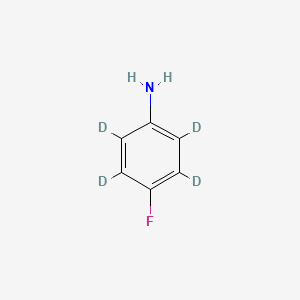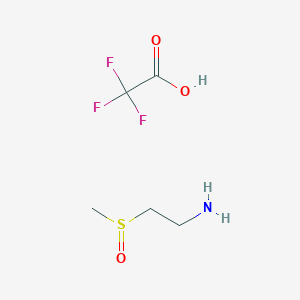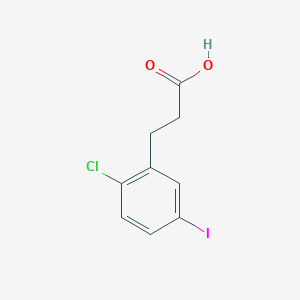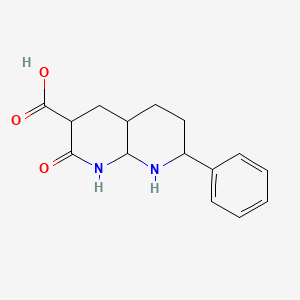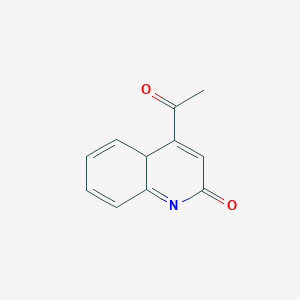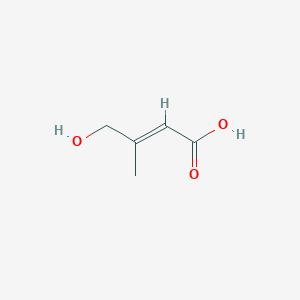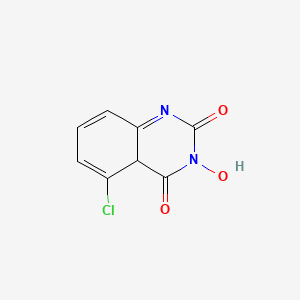
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 3rd position on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as anthranilic acid and chloroform.
Cyclization: The anthranilic acid undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Chlorination: The resulting quinazoline intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3rd position through a hydroxylation reaction using a suitable hydroxylating agent like hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways: It affects cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Quinazolinedione, 5-chloro-: Lacks the hydroxyl group at the 3rd position.
2,4(1H,3H)-Quinazolinedione, 3-hydroxy-: Lacks the chlorine atom at the 5th position.
2,4(1H,3H)-Quinazolinedione: Lacks both the chlorine atom and the hydroxyl group.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H5ClN2O3 |
|---|---|
Poids moléculaire |
212.59 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,6,14H |
Clé InChI |
MPYYSUXUKBWTGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)N(C(=O)C2C(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



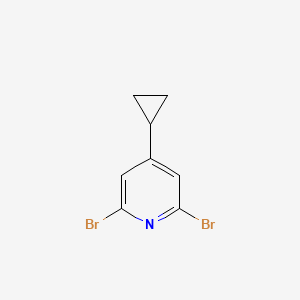
![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
